2-Nitrophenazine
Description
2-Nitrophenazine is a nitro-substituted derivative of phenazine, a heterocyclic aromatic compound comprising two fused benzene rings and two nitrogen atoms at opposite positions. The nitro group (-NO₂) at the 2-position of the phenazine scaffold significantly alters its electronic properties, solubility, and reactivity compared to unsubstituted phenazine or its isomers.
Properties
IUPAC Name |
2-nitrophenazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O2/c16-15(17)8-5-6-11-12(7-8)14-10-4-2-1-3-9(10)13-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPQBEJBTADGKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187999 | |
| Record name | Phenazine, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3442-62-4 | |
| Record name | 2-Nitrophenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3442-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenazine, 2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003442624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenazine, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenazine can be achieved through several methods, including:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with nitrobenzene under acidic conditions, followed by cyclization to form the phenazine core.
Beirut Method: This method involves the oxidative cyclization of 1,2-diaminobenzene with nitroaromatic compounds.
Reductive Cyclization: This method involves the reduction of nitro-substituted diphenylamines followed by cyclization to form the phenazine core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Wohl–Aue method due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenazine undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Photochemical Reactions: This compound reacts efficiently with amines under photochemical conditions, leading to the formation of 2-nitrophenazinyl radicals.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, metal hydrides (e.g., sodium borohydride).
Photochemical Conditions: Ultraviolet light, amines (e.g., tertiary amines).
Major Products Formed
Reduction: Formation of 2-aminophenazine.
Substitution: Formation of various substituted phenazines depending on the nucleophile used.
Photochemical Reactions: Formation of 2-nitrophenazinyl radicals and alkylaminonitrophenazines.
Scientific Research Applications
2-Nitrophenazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Studied for its antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-Nitrophenazine involves its interaction with biological molecules, leading to various effects:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 2-Nitrophenazine’s properties, we compare it with nitro-substituted aromatic compounds, including nitrophenazine isomers, nitroanilines, and nitrobenzenes. Key parameters include electronic effects, solubility, stability, and applications.
Table 1: Comparative Properties of this compound and Analogous Nitroaromatics
Key Findings:
Electronic Effects :
- The nitro group in this compound induces strong electron-withdrawing effects, reducing electron density on the phenazine ring compared to unsubstituted phenazine. This contrasts with 2-nitroaniline, where the nitro group’s meta-directing nature influences reactivity differently in a smaller aromatic system .
Solubility :
- This compound’s solubility in polar aprotic solvents (e.g., DMSO) aligns with nitroaromatics like 2-nitroaniline, which dissolves in methylene chloride . However, its lower water solubility compared to smaller nitro compounds (e.g., nitrobenzene) reflects its larger hydrophobic scaffold.
Stability and Reactivity: this compound exhibits moderate air stability, unlike 2-nitroaniline, which degrades under light due to its primary amine group . Nitrobenzene, lacking amine groups, is highly stable but carcinogenic.
Applications :
- While this compound is explored for antimicrobial uses, 4-nitroaniline is widely utilized in explosives, and nitrobenzene serves as a precursor in aniline production .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
